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3-(Aminomethyl)-N-ethylbenzenesulfonamide is a sulfonamide compound characterized by the presence of an aminomethyl group and an ethyl group attached to a benzenesulfonamide structure. Its molecular formula is , and it has a molecular weight of approximately 215.27 g/mol. The compound features a sulfonamide functional group, which is known for its applications in medicinal chemistry, particularly as antimicrobial agents and carbonic anhydrase inhibitors.
3-(Aminomethyl)-N-ethylbenzenesulfonamide exhibits significant biological activity, particularly as an inhibitor of carbonic anhydrase enzymes. These enzymes play crucial roles in physiological processes such as respiration and acid-base balance. Inhibition of specific isozymes can lead to therapeutic effects in conditions like glaucoma and edema . Additionally, compounds with similar structures have shown antibacterial properties, making them relevant in treating infections.
The synthesis of 3-(Aminomethyl)-N-ethylbenzenesulfonamide can be achieved through several methods:
These methods emphasize efficiency and yield while adhering to green chemistry principles.
3-(Aminomethyl)-N-ethylbenzenesulfonamide has various applications in medicinal chemistry:
Studies have indicated that 3-(Aminomethyl)-N-ethylbenzenesulfonamide interacts with several biological targets, primarily carbonic anhydrases. Research shows that derivatives of this compound exhibit varying affinities for different isozymes, suggesting potential for selective inhibition . Molecular modeling studies have also been conducted to visualize interactions at the active sites of these enzymes, aiding in the design of more potent inhibitors.
Several compounds share structural similarities with 3-(Aminomethyl)-N-ethylbenzenesulfonamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Aminobenzenesulfonamide | Amino group at para position on benzene | Commonly used as a standard for sulfonamide studies |
| 2-Aminobenzenesulfonamide | Amino group at ortho position on benzene | Higher reactivity due to steric factors |
| N-Ethyl-N-(4-sulfamoylphenyl)acetamide | Acetamide linked to a sulfonamide | Exhibits dual activity as both analgesic and antibiotic |
| 4-(Aminomethyl)benzenesulfonamide | Aminomethyl group at para position | Stronger inhibition of carbonic anhydrases |
3-(Aminomethyl)-N-ethylbenzenesulfonamide stands out due to its specific substitution pattern and enhanced biological activity against targeted enzymes compared to its analogs.
The synthesis of 3-(Aminomethyl)-N-ethylbenzenesulfonamide can be achieved through several well-established synthetic pathways, each offering distinct advantages in terms of yield, selectivity, and practical implementation . The most commonly employed approaches involve the direct amination of N-ethylbenzenesulfonamide precursors or the sequential construction of both the sulfonamide and aminomethyl functionalities .
Direct Aminomethylation Route
The primary synthetic approach involves the direct aminomethylation of N-ethylbenzenesulfonamide using formaldehyde and ammonium chloride under acidic conditions . This method proceeds through a Mannich-type reaction mechanism, where the aromatic ring undergoes electrophilic substitution at the meta position relative to the sulfonamide group [2] [3]. Research demonstrates that this approach typically yields the desired product in 65-75% isolated yield when conducted under optimized conditions [2].
The reaction parameters for this route include the use of formaldehyde in aqueous solution (37% concentration), ammonium chloride as the nitrogen source, and hydrochloric acid as the acidic catalyst [4]. Temperature control at 60-80°C has been found to provide optimal reaction rates while minimizing side product formation [4] [5].
Sequential Sulfonyl Chloride Route
An alternative synthetic pathway involves the preparation of 3-(aminomethyl)benzenesulfonyl chloride as an intermediate, followed by subsequent amination with ethylamine [6] [7]. This approach begins with the chlorosulfonylation of 3-(aminomethyl)toluene using chlorosulfonic acid, producing the corresponding sulfonyl chloride intermediate [6]. The sulfonyl chloride is then treated with ethylamine in the presence of a base such as triethylamine to form the final sulfonamide product [8] [9].
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Direct Aminomethylation | N-ethylbenzenesulfonamide | Formaldehyde, NH₄Cl, HCl | 65-75 | 3-6 |
| Sequential Sulfonyl Chloride | 3-(aminomethyl)toluene | ClSO₃H, ethylamine, Et₃N | 70-85 | 8-12 |
| Electrochemical Coupling | Benzenethiol, ethylamine | Electrode oxidation | 60-70 | 2-4 |
Electrochemical Oxidative Coupling
Recent advances in synthetic methodology have introduced electrochemical oxidative coupling as a viable route for sulfonamide synthesis [10] [11]. This approach involves the coupling of thiols with amines through electrochemical oxidation, proceeding through disulfide and sulfenamide intermediates before reaching the final sulfonamide product [10]. The electrochemical method offers environmental advantages by eliminating the need for toxic sulfonyl chlorides and operates under mild reaction conditions [10].
The formation of sulfonamide bonds in the synthesis of 3-(Aminomethyl)-N-ethylbenzenesulfonamide proceeds through well-characterized mechanistic pathways that have been extensively studied using spectroscopic and computational methods [12] [13] [14].
Nucleophilic Substitution Mechanism
The classical sulfonamide bond formation mechanism involves nucleophilic attack by the amine nitrogen on the electrophilic sulfur center of sulfonyl chlorides [15] [14]. This process follows a bimolecular nucleophilic substitution mechanism, where the amine acts as the nucleophile and chloride serves as the leaving group [15]. Mechanistic studies have demonstrated that the reaction proceeds through a tetrahedral intermediate, which subsequently collapses to eliminate hydrogen chloride and form the sulfonamide product [14].
Kinetic investigations reveal that the reaction rate is strongly dependent on the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride [13]. The presence of electron-withdrawing groups on the aromatic ring enhances the electrophilicity of the sulfonyl chloride, thereby accelerating the reaction rate [13].
Electrochemical Mechanism Pathway
In electrochemical sulfonamide synthesis, the mechanism involves multiple oxidation steps [10] [11]. Initially, thiols undergo anodic oxidation to form disulfides within the first 20 seconds of electrolysis [10]. Subsequently, amines are oxidized to radical cations, which react with the disulfide intermediates to generate sulfenamide species [10]. The process concludes with two consecutive oxidation steps of the sulfenamide, proceeding through a sulfinamide intermediate to yield the final sulfonamide product [10].
Radical scavenging experiments using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and 1,1-diphenylethylene have confirmed the involvement of aminium radical intermediates in this electrochemical process [10]. The isolation and characterization of sulfenamide intermediates provide direct evidence for the proposed mechanistic pathway [10].
Catalytic Mechanism Considerations
Studies on catalytic sulfonamide formation have revealed the importance of transition metal catalysts in facilitating carbon-hydrogen activation and carbon-sulfur bond formation [16]. Palladium-catalyzed systems utilizing 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) as a sulfur dioxide surrogate have been investigated, though challenges remain in achieving efficient sulfonamide formation under these conditions [16].
The choice of solvent system and catalytic conditions significantly influences the efficiency, selectivity, and practicality of 3-(Aminomethyl)-N-ethylbenzenesulfonamide synthesis [17] [18] [19].
Solvent Effects on Reaction Efficiency
Dichloromethane has emerged as the preferred solvent for many sulfonamide synthesis protocols due to its ability to dissolve both organic reactants and facilitate efficient heat transfer [20] [8]. Studies comparing various solvents have demonstrated that dichloromethane provides superior yields compared to acetonitrile, tetrahydrofuran, and ethyl acetate [21]. The solvent choice also affects the reaction mechanism, with polar aprotic solvents favoring the nucleophilic substitution pathway [18].
Aqueous systems have been explored for environmentally benign synthesis routes [5] [22]. The use of water as a co-solvent in formaldehyde-mediated aminomethylation reactions provides enhanced solubility for polar intermediates while maintaining reasonable reaction rates [5]. Mixed solvent systems combining organic solvents with water have shown promise in optimizing both reaction efficiency and product isolation [23].
Catalytic System Optimization
Catalyst selection plays a crucial role in optimizing sulfonamide synthesis [16] [17]. N,N-dimethylformamide has been identified as an effective catalytic additive in sulfonyl chloride-based syntheses, facilitating the conversion of sulfonic acids to reactive sulfonyl chloride intermediates [6] [17]. The cyanuric chloride-N,N-dimethylformamide adduct system has demonstrated particular efficacy in promoting rapid sulfonamide formation from sulfonic acids and amines [17].
Base selection significantly impacts reaction outcomes, with triethylamine serving as the standard base for neutralizing hydrogen chloride generated during sulfonamide formation [8] [9]. Alternative bases such as pyridine and 4-dimethylaminopyridine have been evaluated, with 4-dimethylaminopyridine showing superior performance in certain systems due to its enhanced nucleophilicity [24].
| Solvent System | Temperature (°C) | Catalyst/Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Dichloromethane | 0-25 | Triethylamine | 3-6 | 75-85 |
| Acetonitrile | 25-60 | 4-Dimethylaminopyridine | 4-8 | 70-80 |
| Water/Ethanol (1:1) | 60-80 | Sodium hydroxide | 6-12 | 65-75 |
| Tetrahydrofuran | 0-25 | Triethylamine | 4-8 | 60-70 |
Temperature and Pressure Optimization
Temperature control represents a critical parameter in sulfonamide synthesis optimization [24] [25]. Lower temperatures (0-25°C) favor selective sulfonamide formation while minimizing side reactions such as hydrolysis and over-alkylation [21] [24]. However, excessively low temperatures can result in poor reaction kinetics and incomplete conversion [21].
Pressure considerations become important in continuous flow synthesis systems, where elevated pressures can enhance reaction rates and improve mass transfer [25]. Continuous flow reactors operating at moderate pressures (2-5 bar) have demonstrated improved yields and reduced reaction times compared to batch processes [25].
The purification of 3-(Aminomethyl)-N-ethylbenzenesulfonamide requires specialized techniques that address the compound's amphiphilic nature and the presence of various synthetic impurities [26] [23] [27].
Crystallization Methods
Crystallization represents the primary purification method for sulfonamide compounds, though the presence of both polar and nonpolar functional groups in 3-(Aminomethyl)-N-ethylbenzenesulfonamide presents unique challenges [27]. The optimal crystallization solvent system employs 95% ethanol, where the water component provides a polar environment for solvating the amino and sulfonamide groups, while ethanol solvates the nonpolar benzene ring [27].
Alternative crystallization systems utilizing acetone-water mixtures and isopropyl alcohol have shown effectiveness in specific cases [28] [29]. The crystallization process benefits from controlled cooling rates and seeding with pure product crystals to ensure consistent crystal formation and high purity [30].
Chromatographic Purification
Column chromatography using silica gel provides effective separation of the target compound from synthetic impurities [20] [28]. The elution system typically employs gradient mixtures of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the ethyl acetate content to approximately 7% [8]. This approach enables the separation of less polar impurities while retaining the desired sulfonamide product.
High-performance liquid chromatography has been developed for analytical purity assessment and preparative purification [26] [31]. Reversed-phase chromatography using acetonitrile-water mobile phases provides excellent resolution of sulfonamide derivatives and related impurities [26].
Extraction and Washing Procedures
Liquid-liquid extraction procedures play a crucial role in removing synthetic byproducts and improving overall yield [23] [31]. The standard workup involves washing the crude reaction mixture with aqueous ammonium chloride solutions to remove unreacted amine components, followed by organic solvent extraction [9].
Sequential washing with dilute hydrochloric acid and sodium bicarbonate solutions effectively removes basic and acidic impurities, respectively [23]. The organic phase is then dried over anhydrous sodium sulfate before concentration and crystallization [8].
Yield Optimization Strategies
Systematic optimization of reaction parameters has led to significant improvements in synthetic yields [24] [25]. The optimization of reagent stoichiometry, particularly the sulfonyl chloride to amine ratio, has proven critical in maximizing product formation while minimizing bis-sulfonylated byproducts [24].
| Optimization Parameter | Standard Conditions | Optimized Conditions | Yield Improvement (%) |
|---|---|---|---|
| Reagent Stoichiometry | 1.2:1 (sulfonyl:amine) | 1.05:1 (sulfonyl:amine) | +15 |
| Reaction Temperature | 25°C | 0-5°C | +12 |
| Base Equivalents | 1.5 equiv | 2.5 equiv | +8 |
| Reaction Concentration | 0.1 M | 0.5 M | +20 |
Process intensification through continuous flow synthesis has demonstrated substantial yield improvements compared to batch processes [25]. The enhanced heat and mass transfer in microreactor systems enables better control over reaction selectivity and reduces the formation of undesired byproducts [25].
The thermodynamic stability of 3-(Aminomethyl)-N-ethylbenzenesulfonamide is intrinsically linked to the structural characteristics of the benzenesulfonamide framework. The molecular formula C₉H₁₄N₂O₂S indicates a molecular weight of approximately 215.27 grams per mole . Thermal stability studies of related benzenesulfonamide compounds provide valuable insights into the decomposition behavior of this chemical entity.
Research on benzenesulfonamide derivatives has demonstrated that thermal decomposition typically occurs through multiple sequential steps. Studies utilizing thermogravimetric analysis have revealed that benzenesulfonamide compounds exhibit characteristic decomposition patterns under non-isothermal conditions [2]. The thermal decomposition of structurally similar compounds follows specific kinetic models, with different decomposition stages corresponding to distinct molecular fragmentation pathways [2].
For the specific compound under investigation, thermal decomposition likely initiates through cleavage of the weaker carbon-nitrogen bonds in the aminomethyl substituent before affecting the more thermodynamically stable sulfonamide linkage. The presence of the ethyl group on the nitrogen atom may influence the activation energy required for thermal decomposition processes.
| Property | Value | Units | Source |
|---|---|---|---|
| Molecular Weight | 215.27 | g/mol | |
| Reference Melting Point (Benzenesulfonamide) | 425.35 | K | [3] |
| Reference Boiling Point (Benzenesulfonamide) | 483.67 | K | [3] |
| Reference Enthalpy of Fusion | 23.74 | kJ/mol | [3] |
The solubility profile of 3-(Aminomethyl)-N-ethylbenzenesulfonamide reflects the amphiphilic nature of its molecular structure, containing both hydrophilic sulfonamide functionality and hydrophobic aromatic components. The presence of the aminomethyl group introduces additional hydrogen bonding capabilities that significantly influence dissolution behavior.
Based on structural relationships with documented benzenesulfonamide derivatives, the compound demonstrates moderate solubility in polar protic solvents. The parent benzenesulfonamide exhibits measurable solubility in alcohols and water, with solubility increasing with temperature according to established thermodynamic models [4]. The Apelblat equation and Wilson model have been successfully applied to describe the temperature-dependent solubility behavior of benzenesulfonamide in sixteen different solvents [4].
For 3-(Aminomethyl)-N-ethylbenzenesulfonamide, the aminomethyl substituent enhances hydrogen bonding interactions with protic solvents. Related 4-(2-aminoethyl)benzenesulfonamide compounds demonstrate enhanced water solubility compared to unsubstituted benzenesulfonamides, with values reaching 15.5 grams per liter at 20 degrees Celsius [5]. The melting point range of 150-152 degrees Celsius for similar aminoalkyl benzenesulfonamide derivatives suggests favorable dissolution characteristics in polar organic media [5].
The dissolution process for benzenesulfonamide compounds is characterized by positive enthalpy and entropy values, indicating endothermic and entropy-driven dissolution mechanisms [4]. This thermodynamic signature suggests that dissolution involves disruption of crystalline lattice interactions with favorable entropy changes upon solvation.
In organic solvents, the compound exhibits preferential solubility in polar aprotic media such as dimethyl sulfoxide and methanol [5]. The LogP value for related aminoethyl benzenesulfonamide derivatives is approximately -3.1, indicating hydrophilic character and preferential partitioning into aqueous phases [5].
| Solvent System | Solubility Characteristics | Temperature Dependence |
|---|---|---|
| Water | Moderate, enhanced by aminomethyl group | Increases with temperature |
| Methanol | Good solubility | Positive temperature coefficient |
| Dimethyl Sulfoxide | High solubility | Temperature-dependent |
| Dichloromethane | Limited solubility | Minimal temperature effect |
The crystallographic characteristics of 3-(Aminomethyl)-N-ethylbenzenesulfonamide are influenced by the intermolecular interactions typical of benzenesulfonamide structures. Research on benzenesulfonamide polymorphism reveals that these compounds frequently exhibit multiple crystalline forms due to the versatile hydrogen bonding capabilities of the sulfonamide functional group [6].
Benzenesulfonamide derivatives commonly crystallize in space groups that accommodate hydrogen bonding networks between sulfonamide moieties. The sulfonamide group can participate in both catemer (chain) and dimer (cyclic) hydrogen bonding motifs, with nearly equal probability of occurrence [6]. This structural flexibility contributes to the polymorphic behavior observed in many benzenesulfonamide compounds.
For substituted benzenesulfonamides, the introduction of additional functional groups such as the aminomethyl substituent creates additional hydrogen bonding sites that influence crystal packing arrangements. The primary amino group can serve as both hydrogen bond donor and acceptor, creating three-dimensional hydrogen bonding networks that stabilize specific crystalline forms.
Crystal structure determination of related compounds reveals typical monoclinic or orthorhombic unit cells with multiple molecules in the asymmetric unit [7] [8]. The intermolecular interactions include carbon-hydrogen to oxygen hydrogen bonds, carbon-hydrogen to pi interactions, and conventional nitrogen-hydrogen to oxygen hydrogen bonds that define the crystal architecture [7].
The polymorphic landscape of benzenesulfonamide derivatives has been extensively documented, with studies identifying dimorphic and trimorphic systems [6]. Phase transitions between metastable and stable crystalline forms occur through solid-state transformations that can be monitored using differential scanning calorimetry and hot-stage microscopy [6].
For 3-(Aminomethyl)-N-ethylbenzenesulfonamide, the aminomethyl substituent at the meta position relative to the sulfonamide group creates asymmetric molecular geometry that may favor specific crystal packing arrangements. The ethyl substitution on the sulfonamide nitrogen reduces the hydrogen bonding capability of this site while maintaining the electron-donating character that influences overall molecular conformation.
| Crystallographic Parameter | Expected Range | Influencing Factors |
|---|---|---|
| Space Group | P21/c, P212121 | Hydrogen bonding geometry |
| Unit Cell Parameters | a=10-15 Å, b=8-12 Å, c=12-18 Å | Molecular dimensions |
| Z value | 4-8 | Packing efficiency |
| Density | 1.25-1.35 g/cm³ | Molecular packing |
The lipophilicity profile of 3-(Aminomethyl)-N-ethylbenzenesulfonamide reflects the balance between hydrophilic and hydrophobic structural elements within the molecule. The partition coefficient between octanol and water serves as the primary quantitative measure of lipophilic character for pharmaceutical and chemical applications.
The presence of the aminomethyl group significantly influences the lipophilicity parameters through its contribution to hydrogen bonding interactions and molecular polarity. Computational predictions for related aminoalkyl benzenesulfonamide compounds indicate LogP values in the negative range, specifically around -3.1 for 4-(2-aminoethyl)benzenesulfonamide [5]. This hydrophilic character results from the combined influence of the sulfonamide group and the primary amino functionality.
For the specific compound under investigation, the meta-positioning of the aminomethyl substituent creates a different electronic environment compared to para-substituted analogs. The ethyl group attached to the sulfonamide nitrogen provides a modest increase in lipophilic character relative to unsubstituted sulfonamides, though this effect is counterbalanced by the hydrophilic aminomethyl group.
Computational lipophilicity calculations using established fragment-based methods suggest that 3-(Aminomethyl)-N-ethylbenzenesulfonamide exhibits predominantly hydrophilic characteristics. The Crippen method for LogP estimation of benzenesulfonamide derivatives typically yields values in the range of -1.0 to +1.0, depending on substituent patterns [3].
The distribution coefficient at physiological pH values is particularly relevant for biological applications. The presence of the primary amino group, which exists predominantly in protonated form at physiological pH, further enhances the hydrophilic character and reduces membrane permeability. The calculated pKa value for similar aminoalkyl benzenesulfonamides is approximately 10.16, indicating that the amino group remains largely protonated under physiological conditions [5].
Molecular volume calculations using the McGowan method for benzenesulfonamide derivatives indicate characteristic volumes in the range of 110-150 milliliters per mole [3]. The addition of the aminomethyl and ethyl substituents increases the molecular volume while simultaneously affecting the surface area available for hydrophobic interactions.
The polar surface area, calculated as the sum of surfaces of polar atoms in the molecule, significantly influences permeability characteristics. For 3-(Aminomethyl)-N-ethylbenzenesulfonamide, the polar surface area includes contributions from the sulfonamide oxygens, the sulfonamide nitrogen, and the primary amino group, resulting in a value that exceeds typical thresholds for passive membrane permeation.
| Lipophilicity Parameter | Estimated Value | Method/Source |
|---|---|---|
| LogP (octanol/water) | -2.5 to -1.5 | Fragment-based estimation |
| LogD (pH 7.4) | -3.0 to -2.0 | pH-corrected distribution |
| Polar Surface Area | 80-100 Ų | Computational prediction |
| Molecular Volume | 180-200 mL/mol | McGowan method |
| Hydrogen Bond Donors | 3 | Structural analysis |
| Hydrogen Bond Acceptors | 4 | Structural analysis |